molecular formula C32H48O10 B1238331 Debromoaplysiatoxin

Debromoaplysiatoxin

Cat. No. B1238331
M. Wt: 592.7 g/mol
InChI Key: REAZZDPREXHWNV-HJUJCDCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Debromoaplysiatoxin is a natural product found in Gracilaria coronopifolia and Dolabella auricularia with data available.

Scientific Research Applications

Structural and Chemical Properties

  • Novel Structural Rearrangements : A study by Tang et al. (2020) discovered Neo-debromoaplysiatoxin C, showcasing an unusual 10-membered lactone ring derived from debromoaplysiatoxin. This structural uniqueness represents a first in the aplysiatoxin family.
  • Synthesis and Fragment Studies : Cosp et al. (2006) conducted a highly stereoselective synthesis of the C9–C21 fragment of debromoaplysiatoxin and oscillatoxins, laying the groundwork for further chemical investigations (Cosp, Llàcer, Romea, & Urpí, 2006).

Biological Activities and Interactions

Environmental Interactions and Effects

  • Presence in Marine Ecosystems : Harr et al. (2008) detected debromoaplysiatoxin in Lyngbya-dominated mats in Florida's ecosystems, raising concerns about its impact on local fauna and flora (Harr, Szabo, Cichra, & Phlips, 2008).

Other Applications

properties

Product Name

Debromoaplysiatoxin

Molecular Formula

C32H48O10

Molecular Weight

592.7 g/mol

IUPAC Name

(1S,3R,4S,5S,9R,13S,14R)-13-hydroxy-9-[(1R)-1-hydroxyethyl]-3-[(2S,5S)-5-(3-hydroxyphenyl)-5-methoxypentan-2-yl]-4,14,16,16-tetramethyl-2,6,10,17-tetraoxatricyclo[11.3.1.11,5]octadecane-7,11-dione

InChI

InChI=1S/C32H48O10/c1-18(11-12-24(38-7)22-9-8-10-23(34)13-22)29-20(3)26-16-32(41-29)30(5,6)15-19(2)31(37,42-32)17-28(36)39-25(21(4)33)14-27(35)40-26/h8-10,13,18-21,24-26,29,33-34,37H,11-12,14-17H2,1-7H3/t18-,19+,20-,21+,24-,25+,26-,29+,31-,32-/m0/s1

InChI Key

REAZZDPREXHWNV-HJUJCDCNSA-N

Isomeric SMILES

C[C@@H]1CC([C@@]23C[C@@H]([C@@H]([C@H](O2)[C@@H](C)CC[C@@H](C4=CC(=CC=C4)O)OC)C)OC(=O)C[C@@H](OC(=O)C[C@@]1(O3)O)[C@@H](C)O)(C)C

SMILES

CC1CC(C23CC(C(C(O2)C(C)CCC(C4=CC(=CC=C4)O)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C

Canonical SMILES

CC1CC(C23CC(C(C(O2)C(C)CCC(C4=CC(=CC=C4)O)OC)C)OC(=O)CC(OC(=O)CC1(O3)O)C(C)O)(C)C

synonyms

debromoaplysiatoxin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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